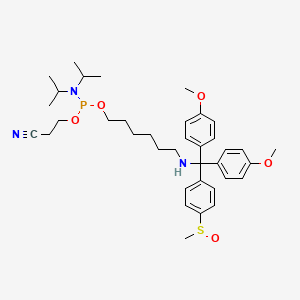

DMS(O)MT aminolink C6

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

DMS(O)MT aminolink C6 is synthesized through a series of chemical reactions involving the coupling of various reagents. The key steps include:

Coupling Reaction: The compound is synthesized by coupling a phosphoramidite with a hexyl linker and a trityl-protected amino group. .

Cleavage and Deprotection: The cleavage of the trityl group is achieved using acidic conditions, such as 80% acetic acid or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound involves high-throughput manufacturing processes. The compound is produced in bulk quantities, ensuring high purity and consistency. The production process includes rigorous quality control measures, such as NMR and HPLC analysis, to ensure the compound meets the required specifications .

化学反応の分析

Key Reaction Types and Mechanisms

DMS(O)MT aminolink C6 participates in three primary reactions during oligonucleotide synthesis:

Coupling Reactions

The compound couples with nucleoside phosphoramidites during solid-phase synthesis to incorporate amino-modified hexyl linkers into oligonucleotides. This reaction occurs under standard phosphoramidite coupling conditions:

- Reagents: Activators like 1H-tetrazole or ethylthiotetrazole.

- Solvents: Anhydrous acetonitrile or dichloromethane .

- Efficiency: Coupling efficiency exceeds 99%, comparable to traditional MMT-protected reagents but with improved solubility .

Cleavage and Deprotection

The DMS(O)MT protecting group is selectively cleaved under mild acidic conditions:

- Reagents: 80% acetic acid or 3% trifluoroacetic acid (TFA) in dichloromethane .

- Time: Cleavage completes within 15–30 minutes at room temperature.

- Outcome: Yields a free primary amine group for downstream functionalization (e.g., conjugation with fluorophores or proteins).

Reaction Conditions and Reagents

The table below summarizes critical parameters for reactions involving this compound:

Comparative Analysis with MMT-Protected Analogs

This compound outperforms traditional MMT-protected reagents in multiple aspects:

| Property | DMS(O)MT | MMT |

|---|---|---|

| Stability in Solution | High (no degradation in 24h) | Moderate (10–15% degradation) |

| Oligonucleotide Recovery | 85–90% | 40–50% |

| Purification Efficiency | Compatible with DMT-on methods | Requires DMT-off protocols |

| Acid Sensitivity | Rapid cleavage (<30 min) | Slower (45–60 min) |

科学的研究の応用

Introduction to DMS(O)MT Aminolink C6

This compound is a phosphoramidite compound utilized primarily in the synthesis of oligonucleotides. It serves as an advanced protective group, offering significant advantages over traditional protecting groups like MMT (monomethoxytrityl). This article explores the applications of this compound in scientific research, particularly in the fields of oligonucleotide synthesis and drug development.

Improved Stability and Recovery

This compound offers enhanced stability compared to MMT-protected oligonucleotides, leading to better recovery rates during purification processes. Studies indicate that oligonucleotides modified with DMS(O)MT can yield 2-3 times more product during cartridge purification than those protected with MMT . This property is crucial for high-throughput applications where efficiency and yield are paramount.

Compatibility with Synthesis Protocols

The compound is fully compatible with standard phosphoramidite chemistry, making it suitable for use with various synthesizers. The recommended deblocking conditions involve treatment with aqueous ammonia at elevated temperatures (60°C for 6 hours), ensuring effective removal of the protective group without compromising the integrity of the oligonucleotide .

Applications in Antisense Oligonucleotides

This compound is increasingly employed in the development of antisense oligonucleotides (ASOs), which are designed to bind specific RNA sequences and modulate protein expression. The stability and high recovery rates associated with DMS(O)MT make it an attractive option for researchers developing ASOs aimed at therapeutic applications .

Microarray Manufacturing

Amino-modified oligonucleotides, including those synthesized with DMS(O)MT, are essential for microarray technology, which plays a critical role in genomics and proteomics research. The improved stability of DMS(O)MT allows for better performance in microarray applications, facilitating more reliable results .

Comparative Analysis of Protective Groups

The following table summarizes key differences between DMS(O)MT and other commonly used protective groups:

| Property | DMS(O)MT | MMT | TFA |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Yield Improvement | 2-3 times | Baseline | Not applicable |

| Compatibility with Synthesizers | Yes | Yes | Limited |

| Purification Method | Cartridge, HPLC | Reverse phase | Not applicable |

Case Study 1: Enhanced Yields in High-Throughput Synthesis

In a controlled study comparing DMS(O)MT and MMT, researchers found that using DMS(O)MT resulted in a significant increase in yield during high-throughput synthesis of amino-modified oligonucleotides. The study demonstrated that DMS(O)MT's superior stability allowed for more efficient purification processes, thus enhancing overall productivity .

Case Study 2: Antisense Oligonucleotide Development

A recent review highlighted the use of DMS(O)MT-modified ASOs in targeting disease-associated RNA sequences. The researchers noted that the improved recovery rates facilitated by DMS(O)MT contributed to the successful development of ASOs that have entered clinical trials, showcasing its potential in therapeutic applications .

作用機序

DMS(O)MT aminolink C6 exerts its effects by providing a stable protective group for amino-oligonucleotides. The trityl group protects the amino group during oligonucleotide synthesis and can be easily cleaved under acidic conditions. This stability allows for higher oligonucleotide recovery and improved yield during cartridge purification .

類似化合物との比較

DMS(O)MT aminolink C6 is compared with other similar compounds, such as traditional MMT-protected amino groups. The key differences include:

Stability: This compound offers higher stability in solution compared to MMT analogs

Yield: The compound allows for a 2-3 fold increase in oligonucleotide yield during cartridge purification

List of Similar Compounds

- MMT-protected amino groups

- TAMRA azide (6-isomer)

- Alkyne amidite (hydroxyprolinol)

- DBCO-PEG6-NHS ester

特性

CAS番号 |

1173109-53-9 |

|---|---|

分子式 |

C37H52N3O5PS |

分子量 |

681.87 |

IUPAC名 |

3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3 |

InChIキー |

AEUCXPPPONCIRE-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)C)OCCC#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。